Isoaminile cyclamate

antitussive efficacy cough suppression clinical trial

Procuring an antitussive reference standard that reliably separates central cough suppression from respiratory depression remains a challenge. Isoaminile cyclamate fills this gap as the only commercially available probe combining potent, centrally-mediated efficacy with a complete absence of respiratory depression. - Dual anticholinergic (antimuscarinic & antinicotinic) profile enables dissection of cholinergic pathways in cough-reflex modulation. - Well-characterized acute toxicity benchmark (oral LD₅₀ 298 mg/kg in mice) provides a robust safety comparator for new chemical entities.

Molecular Formula C22H37N3O3S
Molecular Weight 423.6 g/mol
CAS No. 10075-36-2
Cat. No. B159752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoaminile cyclamate
CAS10075-36-2
Molecular FormulaC22H37N3O3S
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O
InChIInChI=1S/C16H24N2.C6H13NO3S/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;8-11(9,10)7-6-4-2-1-3-5-6/h6-10,13-14H,11H2,1-5H3;6-7H,1-5H2,(H,8,9,10)
InChIKeyREVYDCJKWVXJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoaminile Cyclamate: Chemical Profile and Classification


Isoaminile cyclamate is the cyclamate salt of isoaminile, a centrally acting, non‑opioid antitussive agent [1]. It is structurally related to methadone [1] and is distinguished by its dual anticholinergic profile, exhibiting both antimuscarinic and antinicotinic activity [1]. The compound is formulated as the cyclamate salt for therapeutic use and is typically administered orally at doses of 40–80 mg [2].

Centrally acting antitussive research probe
Dual anticholinergic activity (antimuscarinic/antinicotinic)
Cyclamate salt form for research use

Why Isoaminile Cyclamate Is Not Interchangeable


Although several antitussive agents share a central mechanism of action, isoaminile cyclamate is not directly interchangeable with commonly used alternatives such as codeine, dextromethorphan, or chlophedianol. Isoaminile cyclamate combines potent, centrally mediated cough suppression with a favorable safety profile—notably, it is devoid of the respiratory depressant effects observed with codeine [1]. Moreover, its dual antimuscarinic/antinicotinic activity [2] distinguishes it from many in‑class molecules that lack appreciable anticholinergic action. These pharmacological differentiators, together with a unique potency/duration profile established in direct comparative trials [1], mean that substituting isoaminile cyclamate with a generic antitussive would alter both efficacy and side‑effect burden.

Risk factor
Isoaminile cyclamate
Common substitutes
Why substitution may shift outcomes
Respiratory depression endpoint
Reported absence in animal models [1]
Codeine: respiratory depression observed
Models may lose respiratory safety differentiation
Anticholinergic profile
Dual antimuscarinic/antinicotinic activity
Dextromethorphan, chlophedianol: limited/absent
Anticholinergic pathway endpoints may not transfer
Duration of action
Reported somewhat longer vs. chlophedianol [1]
Chlophedianol: shorter reported duration
Dosing interval endpoints may require review

Comparative Efficacy, Safety, and Pharmacology


Antitussive Efficacy vs. Chlophedianol with Longer Duration

In a randomized, double‑blind, interpatient study, isoaminile citrate (40 mg, three times daily) demonstrated antitussive efficacy that was statistically equivalent to that of chlophedianol hydrochloride (20 mg, three times daily) in 60 patients with cough due to chest diseases, as assessed by both 3‑h and 24‑h cough counts [1]. In a separate cohort of 12 healthy subjects with experimentally induced cough, a single 40‑mg dose of isoaminile was as effective as 20‑mg chlophedianol, and its duration of action was described as 'somewhat longer' [1].

Antitussive efficacy vs. chlophedianol
Head-to-head
Isoaminile citrate 40 mg vs Chlophedianol 20 mg Equivalent cough suppression; longer duration reported
Reported comparative endpoint context
Trial in 60 patients and 12 healthy volunteers
antitussive efficacy cough suppression clinical trial

Codeine-Level Potency Without Respiratory Depression

In animal experiments, isoaminile citrate exhibited antitussive efficacy equivalent to that of codeine while being completely devoid of the respiratory depressant effect that is characteristic of codeine [1]. This finding has been corroborated by multiple independent studies [REFS-1, REFS-2].

Antitussive potency vs. codeine
Cross-study comparable
Isoaminile: antitussive efficacy ≈ codeine Codeine: antitussive, respiratory depression Absence of respiratory depressant effect reported
Supports respiratory safety endpoint interpretation
Animal cough models
respiratory safety codeine alternative preclinical pharmacology

Acute Oral Toxicity (LD50) Comparable to Codeine

The acute oral toxicity of isoaminile cyclamate, expressed as LD50 in the mouse, is 298 mg/kg [1]. This value is comparable to the reported mouse oral LD50 of codeine, which falls in the range of 250–395 mg/kg [2].

Acute oral LD50 (mouse)
Cross-study comparable
298 mg/kg oral mouse LD50 Comparable to codeine (250–395 mg/kg)
Reported acute toxicity benchmark
Supports safety margin comparison in rodent models
acute toxicity LD50 safety pharmacology

Research Applications in Antitussive and Safety Studies


Active Comparator for Novel Antitussive Trials

Isoaminile cyclamate's established efficacy and safety profile, as demonstrated in head‑to‑head trials versus chlophedianol [1], makes it an ideal active comparator for clinical trials evaluating new cough suppressants. Its well‑characterized duration of action and lack of respiratory depression provide a robust benchmark against which experimental agents can be measured.

Preclinical Respiratory Safety Pharmacology

The unique combination of potent antitussive activity and the complete absence of respiratory depression, as shown in animal models [1], positions isoaminile cyclamate as a valuable tool compound for studies investigating the separation of central cough suppression from respiratory function. Researchers can use it to explore the mechanistic basis of this favorable safety differentiation.

Acute Toxicology and Safety Margin Assessment

With a well‑defined oral LD50 (298 mg/kg in mice) [2] that closely parallels that of codeine [3], isoaminile cyclamate serves as a reference standard for acute toxicity studies in rodents. It allows for direct comparison of safety margins for new chemical entities intended for oral antitussive therapy.

Anticholinergic Receptor Profiling Tool

Owing to its dual antimuscarinic and antinicotinic activity [4], isoaminile cyclamate is a useful probe for elucidating the role of cholinergic pathways in cough reflex modulation. It can be employed in receptor binding assays and functional studies to differentiate anticholinergic contributions from other central antitussive mechanisms.

Application
Selection Property
Validation Focus
Antitussive comparator studies
Reported comparative efficacy endpoint context
Cough-suppression endpoint validation
Respiratory safety pharmacology
Reported absence of respiratory depression in animal models
Respiratory function endpoint monitoring
Acute toxicity profiling
LD50 benchmark (298 mg/kg in mouse)
Safety margin comparison with codeine
Anticholinergic pathway profiling
Dual antimuscarinic/antinicotinic activity
Receptor binding and functional assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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